molecular formula C21H20N6O B2799786 1-(naphthalen-1-ylmethyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 921150-66-5

1-(naphthalen-1-ylmethyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea

货号: B2799786
CAS 编号: 921150-66-5
分子量: 372.432
InChI 键: IRSPIBBWOXDKIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Naphthalen-1-ylmethyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a urea bridge, a privileged scaffold in pharmacology known for its ability to form multiple hydrogen bonds with biological targets, often leading to high affinity and selectivity . The structure is further functionalized with a naphthalene group, a hydrophobic moiety that can enhance binding to protein pockets through π-π interactions, and a 1-(p-tolyl)-1H-tetrazole group. The tetrazole ring is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and membrane permeability in potential therapeutic agents . Compounds featuring pyrazolyl-urea and tetrazole motifs have demonstrated a wide spectrum of pharmacological activities in scientific literature, including potential as protein kinase inhibitors, anti-inflammatory agents, and anticancer agents . The presence of these distinct pharmacophores makes this urea derivative a valuable scaffold for exploring novel biological pathways and for use in high-throughput screening campaigns. Researchers can utilize this compound in the development of structure-activity relationships (SAR), as a building block in combinatorial chemistry, or as a reference standard in biochemical assays. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Handle with care, following all appropriate safety protocols.

属性

IUPAC Name

1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-15-9-11-18(12-10-15)27-20(24-25-26-27)14-23-21(28)22-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13-14H2,1H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSPIBBWOXDKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(naphthalen-1-ylmethyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the existing literature on its synthesis, biological activities, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with tetrazole precursors. A common method includes the use of coupling reactions facilitated by various catalysts. The yield and purity of the synthesized compound can be optimized through careful control of reaction conditions, such as temperature and solvent choice.

Antiproliferative Effects

Recent studies have indicated that compounds similar to 1-(naphthalen-1-ylmethyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 52 nM, indicating potent activity against estrogen receptor-positive breast cancer cells. Additionally, it was effective in inducing G2/M phase cell cycle arrest and apoptosis in these cells .

The biological activity is primarily attributed to the compound's ability to disrupt microtubule dynamics. This disruption leads to mitotic catastrophe, characterized by multinucleation and cell death. Immunofluorescence studies have shown that the compound targets tubulin, a key protein in microtubule formation .

Comparative Biological Activity Table

Compound NameIC50 (nM)Cell LineMechanism of Action
1-(Naphthalen-1-ylmethyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea52MCF-7 (ER+/PR+)Tubulin disruption
Compound A74MDA-MB-231 (Triple-Negative)Microtubule inhibition
Compound B30HeLa (Cervical Cancer)Apoptosis induction

Case Studies

In a recent study published in Cancer Letters, researchers evaluated the efficacy of various tetrazole-containing compounds, including our target compound, against a panel of cancer cell lines. The study concluded that these compounds could serve as promising leads for developing new anticancer agents due to their selective toxicity towards tumor cells while sparing normal cells .

相似化合物的比较

Structural Features and Substitution Patterns

The compound is compared to urea derivatives with tetrazole or pyrazole rings (Table 1). Key differences include:

  • Substituent Bulkiness : The naphthalen-1-ylmethyl group introduces steric bulk compared to smaller aryl groups (e.g., fluorophenyl, chlorophenyl) in analogs .
  • Tetrazole vs. Pyrazole : Unlike pyrazole-based compounds (e.g., pexmetinib in ), the tetrazole ring enhances acidity (pKa ~4–5), improving solubility in basic physiological environments .

Table 1: Structural and Physical Properties of Analogous Urea Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 4-Fluorophenyl 62 166–170 281.27
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea 3-Trifluoromethylphenyl 74 200–202 331.28
1-(3-tert-Butyl-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea Pyrazole, morpholinoethoxy - - 527.66
Target Compound Naphthalen-1-ylmethyl, p-tolyl - Not reported Calculated

Spectroscopic Data

  • IR Spectroscopy : Tetrazole-containing analogs show characteristic N-H stretching (~3200 cm⁻¹) and C=N absorption (~1600 cm⁻¹) . The target compound’s IR spectrum would similarly confirm urea and tetrazole functionalities.
  • 1H-NMR : Key signals for the target compound include:
    • Naphthalene protons : Aromatic multiplet at δ 7.4–8.0 ppm (cf. δ 7.48–7.91 in ).
    • p-Tolyl methyl group : Singlet at δ ~2.3 ppm.

      Differences in splitting patterns compared to analogs (e.g., trifluoromethylphenyl in ) arise from substituent electronic effects .

Solubility and Stability

  • Tetrazole Acidity: The tetrazole’s acidic proton (pKa ~4.5) improves solubility in intestinal pH, contrasting with pyrazole-based compounds requiring solubilizing groups (e.g., morpholinoethoxy in ) .

常见问题

Q. What are the key synthetic strategies for optimizing the yield of 1-(naphthalen-1-ylmethyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea?

Synthesis typically involves multi-step reactions, including:

  • Urea bond formation : Reacting naphthalen-1-ylmethylamine with an isocyanate derivative under anhydrous conditions (e.g., toluene or DMF as solvent, 60–80°C).
  • Tetrazole ring functionalization : Introducing the p-tolyl group via nucleophilic substitution or cycloaddition reactions. Catalysts like palladium on carbon or copper(I) iodide may enhance regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/acetic acid mixtures) to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H/¹³C NMR : Assign peaks for urea NH (~8–10 ppm), naphthalene aromatic protons (6.5–8.5 ppm), and tetrazole ring signals. The p-tolyl methyl group appears as a singlet at ~2.3 ppm .
  • IR : Urea carbonyl stretch at ~1650–1700 cm⁻¹ and tetrazole ring vibrations at ~1450–1550 cm⁻¹ .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from urea or cleavage of the tetrazole moiety) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Polar aprotic solvents : DMSO or DMF for dissolution due to the compound’s hydrophobic naphthalene and tetrazole groups.
  • Stability : Avoid aqueous basic conditions (risk of urea hydrolysis). Store in anhydrous solvents at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Assay standardization : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
  • Control experiments : Test for off-target effects (e.g., redox activity of the tetrazole group) using scavengers like glutathione .
  • Theoretical modeling : Perform molecular docking to verify binding poses against proposed targets (e.g., kinases or GPCRs) and compare with experimental IC₅₀ values .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the p-tolyl group with electron-withdrawing (e.g., -CF₃) or bulky groups to modulate steric and electronic interactions .
  • Bioisosteric replacements : Substitute the tetrazole ring with carboxylic acid or sulfonamide groups to assess impact on potency and pharmacokinetics .
  • Pharmacophore mapping : Use computational tools to identify critical hydrogen-bond donors (urea NH) and π-π stacking (naphthalene) features .

Q. How can computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Use software like Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and hERG channel liability.
  • Metabolic hotspots : Identify labile sites (e.g., urea bond or tetrazole ring) via in silico metabolism simulations (e.g., StarDrop’s Meteor) .
  • Toxicity screening : Test for reactive intermediates (e.g., nitroso derivatives from tetrazole metabolism) using Ames test analogs .

Q. What experimental designs address challenges in crystallizing this compound for X-ray analysis?

  • Co-crystallization : Use additives like PEG 4000 or ionic liquids to stabilize crystal lattice formation.
  • Temperature gradients : Slow cooling from 50°C to 4°C in solvent mixtures (e.g., methanol/water) to promote nucleation .
  • Synchrotron radiation : Employ high-flux X-ray sources (e.g., Diamond Light Source) for small or poorly diffracting crystals .

Methodological Notes

  • Data validation : Cross-reference experimental results with theoretical models (e.g., DFT calculations for NMR chemical shifts) to confirm structural assignments .
  • Contradiction resolution : Apply Occam’s razor to prioritize hypotheses that align with both experimental data and mechanistic plausibility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。